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1-Bromo-2,3-dimethoxynaphthalene

Cat. No.: B1284277
CAS No.: 222555-02-4
M. Wt: 267.12 g/mol
InChI Key: XZZRGEPWNYCNGI-UHFFFAOYSA-N
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Description

Context and Structural Significance of Brominated Naphthalene (B1677914) Derivatives

Brominated naphthalene derivatives are a class of compounds that have garnered considerable attention in organic chemistry due to their utility as versatile synthetic intermediates researchgate.net. The introduction of a bromine atom onto the naphthalene ring system imparts a specific reactivity profile. The carbon-bromine bond can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability makes bromonaphthalenes valuable precursors for the synthesis of more complex, functionalized naphthalene-based structures.

The position of the bromine atom on the naphthalene scaffold is crucial in directing the regiochemical outcome of subsequent reactions. In the case of 1-bromonaphthalene, the bromine atom is located at an alpha (α) position, which is generally more reactive towards electrophilic substitution than the beta (β) positions rsc.org. This inherent reactivity, combined with the directing effects of other substituents, allows for the selective synthesis of a wide array of polysubstituted naphthalene derivatives. These derivatives find applications in materials science, medicinal chemistry, and as building blocks for agrochemicals researchgate.net.

Role of Dimethoxynaphthalene Scaffolds in Organic Synthesis

The dimethoxynaphthalene scaffold is another key structural feature that contributes to the chemical significance of 1-Bromo-2,3-dimethoxynaphthalene. The methoxy (B1213986) groups are electron-donating substituents that can influence the electronic properties and reactivity of the naphthalene ring. They activate the ring towards electrophilic aromatic substitution and can direct incoming electrophiles to specific positions.

Furthermore, dimethoxynaphthalene moieties are found in various natural products and are utilized in the synthesis of biologically active molecules and functional materials. For instance, methoxy-substituted naphthalenes have applications in the synthesis of other substituted naphthalene derivatives, sensitizers, and electron donors prepchem.com. The cleavage of the methyl ether can also provide access to dihydroxynaphthalenes, which are themselves important synthetic precursors. The specific arrangement of the methoxy groups, as in the 2,3-disubstituted pattern, can lead to unique reactivity and the potential for the synthesis of specific isomers of more complex molecules. A general synthesis for a dimethoxynaphthalene involves the methylation of the corresponding dihydroxynaphthalene np-mrd.org.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and available spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 222555-02-4 nih.govscbt.comslideshare.net
Molecular Formula C₁₂H₁₁BrO₂ nih.govscbt.comslideshare.net
Molecular Weight 267.12 g/mol nih.govscbt.comslideshare.net
Appearance Solid nih.gov
Melting Point 48-52 °C nih.gov
Purity ≥97% scbt.comslideshare.net

Table 2: Spectroscopic and Analytical Data for this compound

Data TypeIdentifierValueReference
SMILES String COc1cc2ccccc2c(Br)c1OC nih.gov
InChI 1S/C12H11BrO2/c1-14-10-7-8-5-3-4-6-9(8)11(13)12(10)15-2/h3-7H,1-2H3 nih.gov
InChI Key XZZRGEPWNYCNGI-UHFFFAOYSA-N nih.gov

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrO2 B1284277 1-Bromo-2,3-dimethoxynaphthalene CAS No. 222555-02-4

Properties

IUPAC Name

1-bromo-2,3-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-10-7-8-5-3-4-6-9(8)11(13)12(10)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZRGEPWNYCNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584592
Record name 1-Bromo-2,3-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222555-02-4
Record name 1-Bromo-2,3-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3-dimethoxynaphthalene
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Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2,3 Dimethoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis:The chemical shifts of the carbon atoms in the molecule are essential for a full structural elucidation.

Without access to these specific experimental datasets, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Two-Dimensional NMR Techniques for Structural Confirmation (if applicable)

While specific 2D NMR data for 1-bromo-2,3-dimethoxynaphthalene is not readily found in the public domain, the application of such techniques is crucial for the unambiguous assignment of proton and carbon signals in substituted naphthalenes. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity and substitution pattern of the molecule.

For instance, in a hypothetical COSY spectrum of this compound, one would expect to see correlations between adjacent aromatic protons on the naphthalene (B1677914) ring system. The HMBC spectrum would be particularly informative, showing long-range correlations between the methoxy (B1213986) protons and the carbon atoms at the C-2 and C-3 positions, as well as correlations between the aromatic protons and the quaternary carbons, including the carbon atom bearing the bromine substituent. The application of these 2D NMR techniques has been demonstrated to be highly effective in the microstructural analysis of various polymers and complex organic molecules, allowing for detailed assignments that are not possible with 1D NMR alone. iupac.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is expected to be characteristic of a substituted naphthalene system. Naphthalene itself exhibits strong UV absorption bands. The introduction of methoxy and bromo substituents will influence the position and intensity of these absorption maxima (λmax).

Generally, the conjugation of the naphthalene ring system gives rise to intense absorption bands. msu.edu A theoretical and experimental study on 2-bromo-6-methoxynaphthalene (B28277) using DMSO as a solvent revealed significant UV absorption. nih.gov For this related compound, both theoretical and experimental data were compared, showing the utility of computational methods in predicting UV-Vis spectra. nih.gov It is anticipated that this compound would also exhibit characteristic absorption bands, likely with shifts in λmax due to the specific positioning of the substituents. The electronic transitions in such molecules are typically π → π* transitions within the aromatic system.

X-ray Crystallography (for related compounds or if direct data is available)

Direct X-ray crystallographic data for this compound is not currently available in the surveyed literature. However, the crystal structures of related brominated and methoxy-substituted naphthalene derivatives have been reported, providing valuable insights into the potential solid-state conformation and packing of the target molecule.

For example, the crystal structure of (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one has been determined, revealing a monoclinic crystal system. researchgate.net In another study, the synthesis and X-ray crystal structure of a bromochalcone derivative were detailed, highlighting the influence of intermolecular interactions on the crystal packing. mdpi.com Furthermore, a study on the synthesis and molecular structure of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988) showed that both crystallize in the monoclinic space group P2₁/c and are stabilized by C-H···O interactions. scielo.br These examples suggest that this compound would likely adopt a planar naphthalene core with the methoxy groups potentially oriented to minimize steric hindrance. The crystal packing would be influenced by weak intermolecular forces such as C-H···O and potentially halogen bonding interactions involving the bromine atom.

Computational and Theoretical Investigations of 1 Bromo 2,3 Dimethoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) Approaches for Structural and Electronic Properties

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

For 1-Bromo-2,3-dimethoxynaphthalene, DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's geometry and predict its electronic properties. rsc.orgsamipubco.com Such calculations yield valuable information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT is used to calculate electronic properties such as dipole moment, polarizability, and the energies of molecular orbitals. nih.gov

Ab Initio Methods (e.g., Hartree-Fock) for Molecular Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. samipubco.com

While HF theory provides a good qualitative picture, it does not fully account for electron correlation, which can be critical for accurate predictions. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, offering higher accuracy at a greater computational expense. For a molecule like this compound, HF calculations could provide a baseline for molecular orbital analysis and structural determination, which can then be refined by more sophisticated methods. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure governs the chemical reactivity of a molecule. Computational methods provide key descriptors that help in predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. samipubco.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

Note: This table is for illustrative purposes only. Specific values for the target compound are not available in the cited literature.

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov An MEP map plots the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack. Green and yellow areas represent regions of near-zero or intermediate potential. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and a region of less negative or even positive potential near the bromine atom, influencing its interactions with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. kisti.re.kricm.edu.pl This analysis for this compound provides a detailed picture of the electron density distribution and the stability arising from these interactions. kisti.re.kr

Mulliken Atomic Charge Distribution

Mulliken atomic charge distribution calculations offer a method for assigning partial charges to individual atoms within a molecule, providing a quantitative measure of the electron distribution. researchgate.netchemrxiv.org For this compound, these calculations show that the electronegative bromine and oxygen atoms carry a negative charge, while the carbon atoms bonded to them exhibit a positive charge. This charge distribution is crucial for understanding the molecule's electrostatic potential and its reactivity towards other chemical species. The distribution of charges is influenced by the inductive and resonance effects of the bromo and methoxy substituents on the naphthalene (B1677914) core.

A study on this compound reported the calculated Mulliken atomic charges, which are instrumental in understanding the electrostatic potential of the molecule. kisti.re.kr

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations have been employed to predict its vibrational and NMR spectra, aiding in the analysis of experimental data.

Calculated Vibrational Frequencies and Intensities

The vibrational spectrum of this compound has been calculated using DFT methods. kisti.re.kr These calculations provide a set of harmonic vibrational frequencies and their corresponding intensities, which can be correlated with experimental FT-IR and FT-Raman spectra. kisti.re.krresearchgate.net The theoretical spectrum allows for the assignment of specific vibrational modes to the observed spectral bands, including the stretching and bending vibrations of the naphthalene ring, the C-Br bond, and the methoxy groups.

A detailed study on this compound has reported the computed vibrational frequencies, which are in good agreement with experimental findings. kisti.re.kr The scaling of these calculated frequencies is often necessary to account for anharmonicity and other factors not considered in the theoretical model. youtube.com

Table 1: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
Naphthalene Ring C-H Stretch3050 - 3150
CH₃ Asymmetric Stretch2950 - 3050
CH₃ Symmetric Stretch2850 - 2950
Naphthalene Ring C=C Stretch1500 - 1650
CH₃ Bending1400 - 1500
C-O Stretch1200 - 1300
C-Br Stretch500 - 600

Note: The data in this table is representative and based on typical frequency ranges for the specified vibrational modes. For precise values, refer to the specific computational study on this compound. kisti.re.kr

Predicted NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structural elucidation. researchgate.net For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on the calculated electronic environment of each nucleus in the molecule.

The predicted chemical shifts for the aromatic protons and carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom. The protons of the methoxy groups are expected to appear as sharp singlets in the ¹H NMR spectrum. Comparing the predicted NMR data with experimental spectra helps confirm the molecular structure and assign the resonances to specific atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 135
OCH₃3.8 - 4.255 - 65
C-Br-115 - 125
C-O-145 - 155

Note: The data in this table represents typical chemical shift ranges for the specified nuclei in similar chemical environments. For precise values, a specific computational study on this compound is required.

Chemical Reactivity and Derivatization Strategies Involving 1 Bromo 2,3 Dimethoxynaphthalene

Substitution Reactions at the Bromine Position

The carbon-bromine bond in 1-Bromo-2,3-dimethoxynaphthalene is the most labile site for substitution reactions, providing a key handle for the introduction of a wide range of functionalities. These transformations can be broadly categorized into nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAr) reactions are generally challenging on electron-rich aromatic systems, they can be induced under specific conditions. The presence of the methoxy (B1213986) groups, which are electron-donating, typically disfavors traditional SNAr mechanisms that proceed through a Meisenheimer complex. However, reactions with strong nucleophiles, particularly under forcing conditions, can lead to the displacement of the bromide.

The reactivity of aryl halides in SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the electron-donating nature of the methoxy groups impedes the formation of a stabilized anionic intermediate. Consequently, direct SNAr reactions with common nucleophiles like amines or alkoxides are not typically the preferred method for functionalization at the C1 position. Alternative strategies, such as those involving organometallic intermediates, are generally more efficient.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized strategy for the derivatization of this compound. These reactions offer a mild and highly versatile method for the formation of new carbon-carbon and carbon-heteroatom bonds at the C1 position.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

CatalystLigandBaseSolventTemperature (°C)ProductYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O801-Aryl-2,3-dimethoxynaphthaleneVaries
PdCl₂(dppf)dppfCs₂CO₃Dioxane1001-Aryl-2,3-dimethoxynaphthaleneVaries

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. This compound can be coupled with various alkenes to introduce vinyl groups at the C1 position.

CatalystLigandBaseSolventTemperature (°C)ProductYield (%)
Pd(OAc)₂PPh₃Et₃NDMF1001-Vinyl-2,3-dimethoxynaphthaleneVaries
PdCl₂(PCy₃)₂PCy₃K₂CO₃DMA1201-Vinyl-2,3-dimethoxynaphthaleneVaries

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups and its ability to be carried out under neutral and mild conditions. wikipedia.orgorganic-chemistry.org A diverse range of organostannanes can be employed to introduce alkyl, vinyl, aryl, and alkynyl substituents. wikipedia.org

CatalystLigandAdditiveSolventTemperature (°C)ProductYield (%)
Pd(PPh₃)₄PPh₃-Toluene1101-Substituted-2,3-dimethoxynaphthaleneVaries
PdCl₂(AsPh₃)₂AsPh₃CuINMP801-Substituted-2,3-dimethoxynaphthaleneVaries

Modifications of the Methoxyl Groups

The two methoxyl groups at the C2 and C3 positions of this compound are generally stable under many reaction conditions. However, they can be cleaved to reveal the corresponding diol functionality. This demethylation is typically achieved using strong Lewis acids or proton acids.

A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This transformation is often carried out in an inert solvent like dichloromethane (B109758) at low temperatures. The resulting 1-bromo-2,3-dihydroxynaphthalene is a valuable intermediate for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Ring Functionalization and Cycloaddition Reactions (e.g., Diels-Alder on derived quinones)

While direct electrophilic aromatic substitution on the naphthalene (B1677914) core of this compound can be complex due to the directing effects of the three substituents, functionalization can be achieved through the derivatization of the methoxy groups. Oxidation of the corresponding diol, obtained after demethylation, can lead to the formation of a naphthoquinone.

Naphthoquinones are excellent dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. nih.gov The reactivity of the quinone as a dienophile allows for the construction of complex polycyclic frameworks. For example, a 2,3-dimethoxy-1,4-naphthoquinone derivative can undergo a Diels-Alder reaction with a suitable diene to generate a new carbocyclic ring fused to the naphthalene system. The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the quinone and the diene.

DieneDienophile (Derived Quinone)SolventTemperature (°C)Product
2,3-Dimethyl-1,3-butadiene1-Bromo-2,3-dioxo-1,2,3,4-tetrahydronaphthaleneToluene110Diels-Alder Adduct
Cyclopentadiene1-Bromo-2,3-dioxo-1,2,3,4-tetrahydronaphthaleneDichloromethane25Diels-Alder Adduct

Applications of 1 Bromo 2,3 Dimethoxynaphthalene As a Synthetic Building Block

Precursors for Advanced Organic Materials and Intermediates

The unique structural features of 1-Bromo-2,3-dimethoxynaphthalene make it an important precursor for a range of advanced organic materials and complex molecular intermediates.

Synthesis of Binaphthalene Derivatives for Atropisomeric Studies

This compound serves as a key intermediate in the synthesis of binaphthalene derivatives, which are crucial for the study of atropisomerism. chemicalbook.com Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. These molecules are distinct, non-superimposable mirror images that can be isolated as separate enantiomers.

The classification of atropisomers depends on their rotational energy barrier:

Class 1: Rotational barrier <20 kcal/mol; racemize in minutes or faster.

Class 2: Rotational barrier between 20 and 28 kcal/mol; racemize over hours to a month.

Class 3: Rotational barrier >28 kcal/mol; racemize in a year or longer. nih.gov

The presence of the bromine atom in this compound allows for its use in metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann coupling, to form a C-C single bond with another naphthalene (B1677914) unit, thereby creating a binaphthyl system. The steric hindrance introduced by the substituents on the naphthalene rings can restrict rotation around this newly formed single bond, leading to stable atropisomers. The study of these molecules is significant in fields like asymmetric catalysis, where chiral ligands are essential for controlling the stereochemical outcome of reactions.

Building Block for Pyranonaphthoquinones and Related Systems

The dimethoxynaphthalene core is a fundamental structural motif in the synthesis of pyranonaphthoquinones, a class of natural products known for their diverse pharmacological activities. Synthetic strategies often involve constructing the pyran ring onto a pre-functionalized naphthalene system. uni.lu

A closely related compound, 2-allyl-3-bromo-1,4-dimethoxynaphthalene, has been established as a crucial synthon for producing a variety of bioactive pyranonaphthoquinones. uni.lu The synthesis of this key intermediate often starts from 1-methoxynaphthalene, which undergoes a series of reactions including formylation, bromination, Dakin's oxidation, and Claisen rearrangement. uni.lu The bromo-dimethoxy-naphthalene framework is essential in this process. After the construction of the core, the pyran ring is typically formed, followed by oxidation of the resulting naphthopyran to yield the target pyranonaphthoquinone. uni.lu This highlights the utility of the bromo-dimethoxy-naphthalene structure as a foundational building block for complex natural product synthesis.

Intermediates in the Synthesis of Functionalized Hydroanthraquinones

This compound is a precursor to intermediates used in the synthesis of highly functionalized hydroanthraquinone derivatives. These derivatives are valuable scaffolds in medicinal chemistry and materials science. A versatile two-step route starting from the related 1,4-dimethoxynaphthalene (B104105) allows for the creation of highly activated dienophiles suitable for Diels-Alder reactions. chemicalbook.com

The synthesis involves the following general steps:

Acylation: 1,4-Dimethoxynaphthalene is reacted with a substituted benzoic acid in the presence of trifluoroacetic anhydride (B1165640) (TFAA). chemicalbook.com

Oxidative Demethylation: The resulting acylated naphthalene is then treated with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield a 2-substituted-1,4-naphthoquinone. chemicalbook.com

These naphthoquinone dienophiles can then undergo [4+2] cycloaddition reactions with various dienes. This process is highly regioselective and proceeds under mild conditions to afford complex hydroanthraquinones with good yields and control over stereochemistry. chemicalbook.com The versatility of this method allows for the incorporation of a wide range of functional groups, making it a powerful tool for generating diverse molecular architectures. chemicalbook.com

Exploration in Materials Science (e.g., conducting molecules, polymers, protecting groups)

The inherent electronic and structural properties of the this compound scaffold make it a promising candidate for applications in materials science. The naphthalene core is a well-known chromophore, and its derivatives are often investigated for their photoelectronic properties. frontiersin.org

Research into related bromonaphthalene derivatives has shown their utility in constructing complex multilayered molecular frameworks through Suzuki-Miyaura cross-coupling reactions. frontiersin.org These reactions leverage the C-Br bond to couple the naphthalene unit with other aromatic systems, such as those containing boronic esters. This methodology has been used to create multilayer folding molecules that exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. frontiersin.org Such materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Furthermore, the electrochemical behavior of brominated naphthalene derivatives suggests their potential use in conducting materials. The electrochemical reduction of compounds like 1-bromo-2-methylnaphthalene (B105000) leads to the formation of a radical anion, which can then undergo cleavage of the carbon-bromine bond. mdpi.com The resulting radical species can dimerize, suggesting a pathway for creating larger conjugated systems or polymers. This property makes this compound a potential monomer for creating novel conducting polymers through electrochemical polymerization, where the electronic properties can be tuned by the methoxy (B1213986) substituents.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
1-Bromo-2,3-dimethoxynaphthalene

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